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Compound of Interest

Compound Name: 3-Cyclohexyl-2-butenoic acid

Cat. No.: B1668987 Get Quote

IUPAC Name: The systematic IUPAC name for 3-cyclohexyl-2-butenoic acid is dependent on

the stereochemistry of the double bond. The two isomers are:

(E)-3-cyclohexylbut-2-enoic acid

(Z)-3-cyclohexylbut-2-enoic acid

This guide provides a summary of the currently available technical information for these

compounds. It is important to note that while the existence of these molecules is documented,

detailed experimental data and biological studies appear to be limited in publicly accessible

scientific literature. Much of the available data pertains to the closely related compound, 3-

cyclohexylprop-2-enoic acid.

Physicochemical and Spectroscopic Data
Detailed experimental data for the specific isomers of 3-cyclohexyl-2-butenoic acid is not

readily available. However, for the related compound, (2E)-3-cyclohexylprop-2-enoic acid, the

following data has been reported and can serve as a useful reference for researchers.[1][2]
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Property Value

Molecular Formula C₉H₁₄O₂

Molecular Weight 154.21 g/mol

Melting Point 46-47 °C (recrystallized from hexane)[1][2]

Appearance Colorless needle-like crystals[1][2]

Spectroscopic Data for (2E)-3-Cyclohexylprop-2-enoic Acid:[1][2]

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.01 (dd, J = 16.0, 6.8 Hz, 1H), 5.78 (d, J = 16.0 Hz,

1H), 2.18 (m, 1H), 1.85-1.63 (m, 5H), 1.38-1.09 (m, 5H).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 171.3, 157.1, 118.0, 40.5, 31.6, 25.9, 25.7.

Infrared (IR) (KBr, cm⁻¹): 1686 (C=O).[1][2]

Mass Spectrometry (MS): EI-MS m/z 154 (M⁺); HR-FAB-MS m/z 154.0995 (Calculated for

C₉H₁₄O₂, 154.0994).[1][2]

Synthesis and Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of either (E)- or (Z)-3-

cyclohexylbut-2-enoic acid are not extensively described in the available literature. However,

general synthetic strategies for α,β-unsaturated carboxylic acids are well-established.

A plausible synthetic route could involve a Wittig reaction or a Horner-Wadsworth-Emmons

reaction between cyclohexanecarboxaldehyde and an appropriate phosphonate or ylide,

followed by hydrolysis of the resulting ester. The stereoselectivity of the double bond (E or Z)

would be dependent on the specific reaction conditions and reagents used.

For the related compound, (2E)-3-cyclohexylprop-2-enoic acid, a synthesis has been described

involving the hydrolysis of ethyl (E)-3-cyclohexyl-2-propenoate.[1][2] Another mentioned route

is the reaction of malonic acid with cyclohexanecarboxaldehyde.[2]

Logical Workflow for a Potential Synthesis
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Horner-Wadsworth-Emmons Approach

Cyclohexanecarboxaldehyde

Ethyl (E/Z)-3-cyclohexyl-2-butenoate

Triethyl phosphonoacetate Base (e.g., NaH)

Hydrolysis (e.g., NaOH, H₂O)

(E/Z)-3-Cyclohexyl-2-butenoic acid

Click to download full resolution via product page

Caption: Potential synthetic workflow for 3-cyclohexyl-2-butenoic acid.

Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the

biological activity or associated signaling pathways of 3-cyclohexyl-2-butenoic acid.

However, the cyclohexyl moiety is present in a number of biologically active compounds, and

derivatives of unsaturated carboxylic acids are also of interest in drug discovery. For instance,

some cyclohexyl-containing compounds have been investigated for their potential as analgesic

and anti-inflammatory agents. It is plausible that 3-cyclohexyl-2-butenoic acid could be a

target for synthesis and biological screening in various therapeutic areas.

Applications in Research and Development
Given its structure as an α,β-unsaturated carboxylic acid, (E)-3-cyclohexylbut-2-enoic acid

(CAS No. 74896-74-5) is recognized as a potentially useful building block in organic synthesis.
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Its reactivity makes it suitable for various chemical transformations, including Michael additions

and cyclization reactions, which are fundamental in the construction of more complex

molecules for pharmaceutical and agrochemical research. The cyclohexyl group can impart

desirable properties such as increased lipophilicity, which is often a key factor in the

pharmacokinetic profile of a drug candidate.

In conclusion, while 3-cyclohexyl-2-butenoic acid is a known chemical entity, it remains a

relatively understudied compound. The information available on its synthesis, properties, and

biological activity is sparse. Further research would be necessary to fully characterize this

molecule and to explore its potential applications in drug development and other areas of

chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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